Fosaprepitant-d4 (dimeglumine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

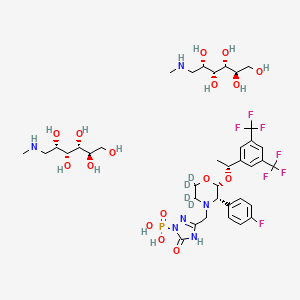

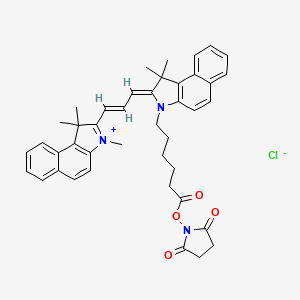

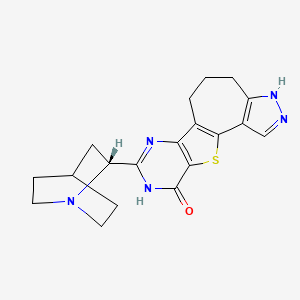

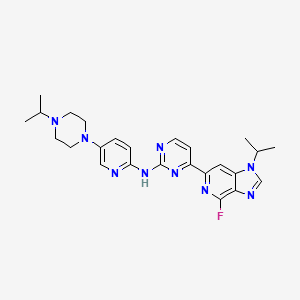

Fosaprepitant-d4 (dimeglumine) is a deuterium-labeled form of fosaprepitant dimeglumine, which is a prodrug of aprepitant. Fosaprepitant dimeglumine is a neurokinin-1 receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). It is administered intravenously and is rapidly converted to aprepitant in the body .

準備方法

The preparation of fosaprepitant-d4 (dimeglumine) involves several steps:

Phosphorylation: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.

Hydrolysis: The intermediate is then hydrolyzed to produce fosaprepitant.

Reaction with N-methyl-D-glucosamine: Finally, fosaprepitant reacts with N-methyl-D-glucosamine to yield fosaprepitant dimeglumine.

化学反応の分析

Fosaprepitant-d4 (dimeglumine) undergoes various chemical reactions, including:

Oxidation and Reduction: As a prodrug, it is converted to aprepitant, which can undergo further metabolic transformations.

Substitution Reactions: The compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions: Typical reagents include phosphorylating agents and alkaline conditions for the initial phosphorylation step.

科学的研究の応用

Fosaprepitant-d4 (dimeglumine) has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in pharmacokinetic studies.

Biology: Investigated for its role in neurokinin-1 receptor antagonism and its effects on neurotransmission.

Medicine: Primarily used in the prevention of CINV, providing an alternative to oral aprepitant with improved patient compliance due to its intravenous administration

作用機序

Fosaprepitant-d4 (dimeglumine) acts as a prodrug of aprepitant. Once administered, it is rapidly converted to aprepitant, which exerts its antiemetic effects by antagonizing the neurokinin-1 (NK1) receptors. Aprepitant inhibits the binding of substance P, a neuropeptide associated with emesis, to NK1 receptors in the central nervous system. This inhibition prevents both acute and delayed phases of chemotherapy-induced nausea and vomiting .

類似化合物との比較

Fosaprepitant-d4 (dimeglumine) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. Similar compounds include:

Aprepitant: The active form of fosaprepitant, used orally for the prevention of CINV.

Rolapitant: Another NK1 receptor antagonist with a longer half-life, used for similar indications.

Netupitant: Combined with palonosetron for the prevention of CINV, offering a different mechanism of action by also targeting serotonin receptors .

Fosaprepitant-d4 (dimeglumine) stands out due to its intravenous administration and rapid conversion to aprepitant, providing a valuable option in antiemetic therapy.

特性

分子式 |

C37H56F7N6O16P |

|---|---|

分子量 |

1008.9 g/mol |

IUPAC名 |

[3-[[(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2,2,3,3-tetradeuterio-5-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i6D2,7D2;; |

InChIキー |

VRQHBYGYXDWZDL-JGYKJGSSSA-N |

異性体SMILES |

[2H]C1(C(O[C@@H]([C@@H](N1CC2=NN(C(=O)N2)P(=O)(O)O)C3=CC=C(C=C3)F)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)([2H])[2H])[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

正規SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)

![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)